N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide
Beschreibung
N-(2-(5-(3-Chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorobenzyl substituent at the 5-position of the pyrimidine core and a 3,4-difluorobenzamide group linked via an ethyl chain. Such compounds are frequently explored as kinase inhibitors due to their structural mimicry of ATP-binding sites. While specific pharmacological data for this compound are unavailable in the provided evidence, its design suggests optimization for enhanced binding affinity and metabolic stability through halogenation (Cl, F) .
Eigenschaften
IUPAC Name |
N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF2N5O2/c22-15-3-1-2-13(8-15)11-28-12-26-19-16(21(28)31)10-27-29(19)7-6-25-20(30)14-4-5-17(23)18(24)9-14/h1-5,8-10,12H,6-7,11H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBFFIXMWVTYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is the serine/threonine protein kinase B (PKB, also known as Akt) . PKB plays a crucial role in signaling within cells, promoting both cell proliferation and survival.
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB. It binds to the active site of PKB, preventing ATP from binding and thus inhibiting the kinase’s activity. This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR.
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane. The compound’s inhibition of PKB disrupts this pathway, leading to reduced cell proliferation and survival.
Pharmacokinetics
Its lipophilic substitution has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of pkb over the closely related kinase pka. This suggests that the compound may have good bioavailability and selectivity.
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the phosphorylation of several enzyme or transcription factor substrates, leading to reduced cell proliferation and survival. This could potentially be beneficial in the treatment of diseases characterized by unregulated cell growth, such as cancer.
Biologische Aktivität
N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of approximately 439.88 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit certain kinases or enzymes involved in cell signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar pyrazolo derivatives. For instance, compounds derived from pyrazolo[3,4-d]pyrimidine structures have shown significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . While specific data for this compound is limited, its structural similarities suggest it may exhibit comparable antimicrobial effects.
Cytotoxicity Studies
Cytotoxicity assays on human embryonic kidney (HEK-293) cells indicated that several related compounds are non-toxic at therapeutic concentrations . This suggests that this compound may also possess a favorable safety profile.
Case Study 1: Antitubercular Activity
In a study focusing on the design and synthesis of substituted benzamide derivatives for anti-tubercular activity, several compounds showed promising results against Mycobacterium tuberculosis . The findings highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Docking Studies
Molecular docking studies have been performed to predict the binding affinity of similar compounds to target proteins involved in disease processes. These studies indicate that modifications in the side chains significantly influence binding interactions and biological efficacy .
Summary Table of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
The table below highlights key differences between the target compound and analogs from the evidence:
Key Observations:
Example 53 () incorporates a chromen-2-yl system, which may confer distinct π-π stacking interactions but increases molecular weight significantly (~589 vs. ~450) .
Synthetic Routes :
- Example 53 () was synthesized via Suzuki-Miyaura coupling using a palladium catalyst, a method common to pyrazolo[3,4-d]pyrimidines . The target compound likely follows a similar pathway, with variations in boronic acid or halide precursors.
Physicochemical Data :
- Melting points correlate with crystallinity; Example 53’s higher MP (175–178°C) suggests stable crystal packing due to its chromen-2-yl group . The target compound’s MP remains unreported, but fluorine and chlorine substituents may reduce crystallinity compared to bulkier groups.
Pharmacological Implications (Theoretical Analysis)
- Metabolic Stability: Fluorine atoms in the 3,4-difluorobenzamide group may reduce oxidative metabolism compared to non-halogenated analogs, extending half-life .
- Target Selectivity : The chromen-2-yl system in Example 53 could confer selectivity for kinases with larger hydrophobic pockets, whereas the target compound’s smaller substituents might favor narrower binding sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
